molecular formula C18H18BrN5O2 B2477693 3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1002931-74-9

3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2477693
M. Wt: 416.279
InChI Key: JKZDWRAPGDJLEU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of each step.



Molecular Structure Analysis

This involves the study of the 3D structure of the molecule, including bond lengths, bond angles, and conformational analysis. Techniques such as X-ray crystallography, NMR, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Its chemical properties like acidity, basicity, reactivity with other compounds are also analyzed.


Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of antipyrine-like derivatives, which are characterized by X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Biological Activities

  • Antimicrobial and Insecticidal Potential : It is used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which have been evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
  • Antitumor Activities : Compounds derived from this chemical have been tested for their antitumor activity. Some derivatives demonstrate moderate antitumor activity in vitro against leukemia (Petrie et al., 1985).
  • Antibacterial Activity : Derivatives have been studied for their effectiveness against clinically isolated bacteria, showing potential as antibacterial agents (Ahmad et al., 2021).

Synthetic Applications

  • This compound is used in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. This includes the construction of new polyheterocyclic ring systems with potential biological activities (Abdel‐Latif et al., 2019).

Antioxidant Evaluation

  • Some derivatives exhibit excellent antioxidant activity and protect against DNA damage (Bondock et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties of the compound. It could include potential applications, further reactions, or synthesis of new compounds.


Please consult with a professional chemist or a reliable database for accurate information.


properties

IUPAC Name

3-bromo-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-3-5-14-10-16(25)22-18(20-14)24-15(8-11(2)23-24)21-17(26)12-6-4-7-13(19)9-12/h4,6-10H,3,5H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDWRAPGDJLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

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